molecular formula C13H18Cl3NO B3229872 2-(2,6-Dichloro-benzyloxymethyl)-piperidine hydrochloride CAS No. 1289388-40-4

2-(2,6-Dichloro-benzyloxymethyl)-piperidine hydrochloride

Cat. No.: B3229872
CAS No.: 1289388-40-4
M. Wt: 310.6 g/mol
InChI Key: AEFVYRWFGKZGFK-UHFFFAOYSA-N
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Description

2-(2,6-Dichloro-benzyloxymethyl)-piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 2,6-dichlorobenzyloxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichloro-benzyloxymethyl)-piperidine hydrochloride typically involves the reaction of piperidine with 2,6-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated using techniques such as distillation, crystallization, or extraction.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichloro-benzyloxymethyl)-piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2,6-dichlorobenzyloxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,6-Dichloro-benzyloxymethyl)-piperidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichloro-benzyloxymethyl)-piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride
  • 2-(2,6-Dichloro-benzyloxymethyl)-morpholine hydrochloride

Uniqueness

2-(2,6-Dichloro-benzyloxymethyl)-piperidine hydrochloride is unique due to its specific substitution pattern and the presence of the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methoxymethyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO.ClH/c14-12-5-3-6-13(15)11(12)9-17-8-10-4-1-2-7-16-10;/h3,5-6,10,16H,1-2,4,7-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFVYRWFGKZGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)COCC2=C(C=CC=C2Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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